Flt3/cdk4-IN-1

Description

Significance of Fms-like Tyrosine Kinase 3 (FLT3) in Oncogenesis

Fms-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development and proliferation of hematopoietic stem and progenitor cells. chemietek.com In its normal state, the binding of its ligand (FLT3 ligand) triggers a signaling cascade essential for blood cell development. chemietek.com However, mutations in the FLT3 gene can lead to its constitutive, ligand-independent activation, transforming it into a potent oncogene. nih.gov

These activating mutations are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. frontiersin.orgaacrjournals.org The most frequent types of FLT3 mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). aacrjournals.org Both types of mutations result in the continuous activation of downstream signaling pathways, such as the STAT5, PI3K/AKT, and MAPK pathways, which promote uncontrolled cell proliferation, survival, and inhibit differentiation, thereby driving the leukemic process. nih.govaacrjournals.org The presence of FLT3 mutations, particularly FLT3-ITD, is associated with a poor prognosis in AML patients. chemietek.comresearchgate.net

Role of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) in Cell Cycle Dysregulation

Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulators of the cell cycle, a tightly controlled process that governs cell division. chemicalbook.com In response to growth signals, CDK4 and CDK6 form complexes with cyclin D proteins. caymanchem.com These active complexes then phosphorylate the retinoblastoma protein (pRb), a tumor suppressor. chemicalbook.com Phosphorylation of pRb causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, where DNA replication occurs. chemicalbook.com

Dysregulation of the CDK4/6-cyclin D-pRb pathway is a hallmark of many cancers, leading to unchecked cell proliferation. ashpublications.org This can occur through various mechanisms, including the overexpression of cyclin D, amplification of the CDK4 or CDK6 genes, or loss-of-function mutations in inhibitors of CDK4/6, such as p16INK4a. ashpublications.org In approximately 80% of human cancers, this pathway is dysregulated, making CDK4 and CDK6 attractive targets for therapeutic intervention. medchemexpress.com In the context of AML, for instance, the gene for the CDK4 inhibitor p15INK4b is frequently silenced, highlighting the importance of CDK4 in this disease. aacrjournals.orgaacrjournals.org

Rationale for Dual Inhibition of FLT3 and CDK4/6 in Disease Pathophysiology

The rationale for simultaneously inhibiting both FLT3 and CDK4/6 stems from their interconnected roles in driving cancer cell proliferation and survival, particularly in malignancies like AML. Activating mutations in FLT3 lead to downstream signaling that can increase the expression of cyclin D1, a key activator of CDK4/6. oncotarget.com This provides a direct link between the two pathways, where aberrant FLT3 activity fuels the cell cycle machinery controlled by CDK4/6.

Targeting FLT3 alone with inhibitors has shown clinical activity, but responses are often transient due to the development of resistance, frequently through secondary mutations in the FLT3 kinase domain. aacrjournals.org Similarly, while CDK4/6 inhibitors can effectively block cell cycle progression, cancer cells can sometimes develop mechanisms to bypass this blockade.

By targeting both kinases simultaneously, a dual inhibitor like Flt3/Cdk4-IN-1 offers a multi-pronged attack. It aims to not only shut down the primary oncogenic signaling from mutant FLT3 but also to block the cell's ability to proliferate by arresting the cell cycle at the G1-S checkpoint. oncotarget.com This combined inhibition is hypothesized to lead to more durable responses and to potentially overcome or delay the onset of resistance that plagues single-agent therapies. apexbt.com Preclinical studies have suggested a synergistic effect, where combining CDK4 inhibition with FLT3 inhibition leads to increased apoptosis in AML cell lines compared to either agent alone. aacrjournals.org

Overview of this compound as a Preclinical Investigational Compound

This compound, also known as AMG 925, is a potent and orally bioavailable small molecule designed to dually inhibit FLT3 and CDK4/6. nih.govmedchemexpress.com It has been the subject of extensive preclinical investigation, primarily in the context of AML.

Biochemically, this compound demonstrates strong inhibitory activity against both FLT3 and CDK4 in the low nanomolar range. caymanchem.commedchemexpress.com Notably, it is also active against various clinically relevant FLT3 mutations that confer resistance to other FLT3 inhibitors, such as the D835Y mutation. caymanchem.com

In cellular assays, this compound has been shown to inhibit the proliferation of cancer cell lines harboring FLT3 mutations, such as MV4-11 and MOLM-13, as well as RB-positive cell lines like HCT-116 and COLO 205. caymanchem.commedchemexpress.com The compound effectively induces cell cycle arrest in the G1 phase and promotes apoptosis in a concentration-dependent manner. medchemexpress.com Mechanistically, its activity is confirmed by the inhibition of phosphorylation of downstream targets: STAT5 for FLT3 and pRb for CDK4. aacrjournals.org

The following tables summarize the key preclinical findings for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

|---|---|

| FLT3 | 1 - 11 |

| CDK4 | 3 - 7 |

| CDK6 | 8 |

Data compiled from multiple preclinical studies. caymanchem.commedchemexpress.commedchemexpress.com

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutations | IC₅₀ (nM) |

|---|---|---|---|

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 18 - 70 |

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 19 |

| HCT-116 | Colorectal Carcinoma | RB-positive | 100 |

| COLO 205 | Colorectal Carcinoma | RB-positive | 55 |

| U937 | Histiocytic Lymphoma | FLT3-WT, RB-positive | 52 |

Data compiled from multiple preclinical studies. caymanchem.commedchemexpress.com

Table 3: Cellular Effects of this compound in Preclinical Models

| Cellular Process | Effect | Cell Lines Studied |

|---|---|---|

| Cell Cycle | Induces G1 phase arrest | MV4-11, HCT-116, Colo205 |

| Apoptosis | Induces apoptosis | MV4-11, HCT-116 |

| FLT3 Signaling | Inhibits phosphorylation of FLT3 and STAT5 | MV4-11, MOLM-13 |

| CDK4 Signaling | Inhibits phosphorylation of Rb | MOLM-13 |

Data compiled from multiple preclinical studies. aacrjournals.orgmedchemexpress.com

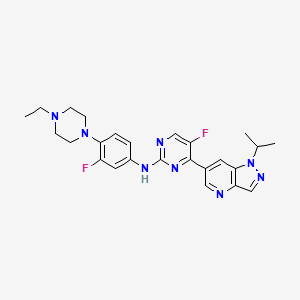

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H28F2N8 |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

N-[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]-5-fluoro-4-(1-propan-2-ylpyrazolo[4,3-b]pyridin-6-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C25H28F2N8/c1-4-33-7-9-34(10-8-33)22-6-5-18(12-19(22)26)31-25-29-14-20(27)24(32-25)17-11-23-21(28-13-17)15-30-35(23)16(2)3/h5-6,11-16H,4,7-10H2,1-3H3,(H,29,31,32) |

InChI Key |

LGEMUEDLVOKLKH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C=NN5C(C)C)N=C4)F)F |

Origin of Product |

United States |

Molecular Mechanisms of Flt3/cdk4 in 1 Action

Kinase Selectivity and Binding Affinity Profiling of Flt3/Cdk4-IN-1

The efficacy of this compound is rooted in its specific binding to and inhibition of its primary targets, FLT3 and CDK4, as well as the closely related CDK6.

This compound demonstrates potent inhibitory activity against wild-type FLT3 and, critically, against activating mutants of FLT3 that are frequently implicated in AML. These mutations, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD) like the D835Y mutation, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth. This compound has been shown to be effective against cell lines harboring these mutations. For instance, it potently inhibits the growth of AML cell lines MOLM13 and Mv4-11, both of which carry the FLT3-ITD mutation. apexbt.com Furthermore, the compound is also active against the FLT3-D835Y mutant, which can confer resistance to other FLT3 inhibitors. nih.govnih.gov

| Target | IC50 (nM) |

|---|---|

| FLT3 | 1-2 |

| FLT3-ITD (MOLM13 cell line) | 19 |

| FLT3-ITD (Mv4-11 cell line) | 18 |

| FLT3-ITD, D835Y (MOLM13sr cell line) | Effective Inhibition |

In addition to its effects on FLT3, this compound is a potent inhibitor of CDK4 and CDK6. apexbt.com These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest. The dual-targeting nature of this compound is hypothesized to provide a more comprehensive blockade of cancer cell proliferation and potentially overcome resistance mechanisms that may arise from targeting a single pathway.

| Target | IC50 (nM) |

|---|---|

| CDK4 | 3 |

| CDK6 | 8 ± 2 |

| Off-Target Kinase | IC50 (nM) |

|---|---|

| CDK1 | 1900 ± 510 |

| CDK2 | 375 ± 150 |

Downstream Signaling Pathway Modulation by this compound

By inhibiting FLT3 and CDK4/6, this compound modulates critical downstream signaling pathways that control cell survival, proliferation, and cell cycle progression.

Constitutively active FLT3 mutants drive leukemogenesis through the activation of several downstream signaling pathways, including the Signal Transducer and Activator of Transcription 5 (STAT5), Phosphoinositide 3-kinase (PI3K)/AKT, and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. nih.gov this compound effectively inhibits the phosphorylation of STAT5, a direct substrate of FLT3-ITD, which is a key event in the signaling cascade that promotes cell survival and proliferation. apexbt.comaacrjournals.org The antitumor activity of this compound has been shown to correlate with the inhibition of STAT5 phosphorylation. nih.gov By blocking these critical downstream effectors, the compound induces apoptosis in FLT3-dependent AML cells. apexbt.com

CDK4 and CDK6, in complex with cyclin D, play a pivotal role in the G1 phase of the cell cycle by phosphorylating the Retinoblastoma protein (RB). nih.gov Phosphorylation of RB leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from G1 to the S phase of the cell cycle. This compound, by inhibiting CDK4 and CDK6, prevents the phosphorylation of RB. nih.gov This leads to the arrest of the cell cycle in the G1 phase, thereby halting cell proliferation. aacrjournals.org This G1 arrest is observed in RB-positive cancer cell lines treated with the inhibitor. aacrjournals.org The inhibition of RB phosphorylation serves as a key pharmacodynamic marker for the CDK4-inhibiting activity of this compound. nih.gov

Analysis of Crosstalk between FLT3 and CDK4/6 Pathways in the Presence of this compound

The interplay between the FLT3 and CDK4/6 signaling pathways is a critical factor in the proliferation of certain cancer cells, especially in AML with FLT3 internal tandem duplication (FLT3-ITD) mutations. Constitutively active FLT3-ITD signaling promotes cell survival and proliferation through various downstream pathways. nih.gov This signaling can lead to the upregulation of Cyclin D family members, which are essential binding partners for CDK4 and CDK6. medchemexpress.com The resulting Cyclin D-CDK4/6 complexes then phosphorylate the retinoblastoma (RB) protein, a key step that allows the cell to progress from the G1 to the S phase of the cell cycle. nih.gov

Research indicates that AML cells with FLT3-ITD mutations can be particularly dependent on CDK6 for proliferation, suggesting CDK6 is a primary target for CDK4/6 inhibitors in this context. nih.govselleckchem.comoncotarget.com However, the broader role of the CDK4-RB pathway in cancer development is also well-established, making CDK4 an attractive therapeutic target. nih.gov

A dual inhibitor like this compound (e.g., AMG 925) exploits this crosstalk by concurrently blocking both the upstream mitogenic signals from FLT3 and the downstream cell cycle machinery controlled by CDK4/6. nih.gov This dual inhibition is hypothesized to provide a more durable response than targeting FLT3 alone, as it may prevent the development of resistance. nih.gov For instance, when the FLT3 inhibitor AC220 was combined with the CDK4 inhibitor PD0332991, no resistance mutations were obtained in cell culture studies, indicating that the CDK4-inhibiting activity is crucial for preventing drug resistance. nih.gov The synergistic cytotoxicity observed when combining FLT3 inhibitors with CDK4/6 inhibitors like palbociclib (B1678290) further underscores the importance of this pathway crosstalk. researchgate.net

Functional Consequences on Cellular Processes

The dual inhibition of FLT3 and CDK4 by this compound has profound effects on cell cycle progression and survival. A primary mechanism of action is the induction of cell cycle arrest, predominantly in the G0/G1 phase. researchgate.net This is a direct consequence of CDK4/6 inhibition, which prevents the phosphorylation of the RB protein, thereby blocking the G1/S transition. nih.gov Studies using CDK4/6 inhibitors have demonstrated a significant increase in the population of cells in the G0/G1 phase.

Simultaneously, the inhibition of the constitutively active FLT3 receptor curtails strong pro-survival signals. This action, combined with cell cycle arrest, robustly induces apoptosis (programmed cell death). apexbt.com Research has shown that inhibiting CDK4 enhances the apoptosis induced by FLT3 inhibitors in AML cells. medchemexpress.com The combination of FLT3 and CDK4/6 inhibition leads to a more significant apoptotic response than treatment with a single-target agent alone. researchgate.net

A major functional outcome of treatment with this compound is the potent inhibition of cell proliferation and a corresponding decrease in cell viability. This effect is particularly pronounced in cancer cells that are dependent on FLT3 signaling, such as AML cell lines with FLT3-ITD mutations. apexbt.com The compound AMG 925, for example, potently inhibits the growth of AML cell lines like MOLM13 and Mv4-11. medchemexpress.comapexbt.com

The anti-proliferative activity of these dual inhibitors is directly correlated with the successful inhibition of their targets, which can be confirmed by measuring the phosphorylation status of downstream markers. The inhibition of FLT3 is marked by reduced phosphorylation of STAT5, while CDK4 inhibition is observed through the reduced phosphorylation of RB. nih.gov A key advantage of this dual-target approach is its efficacy against FLT3 mutations that confer resistance to other inhibitors, such as the D835Y mutation. nih.govapexbt.com

The table below summarizes the inhibitory activity of the representative compound AMG 925 against various FLT3 mutations in cellular proliferation assays.

| Cell Line/Mutation | Description | IC50 (nM) |

| MOLM-13 | FLT3-ITD | 3 ± 2 |

| MV4-11 | FLT3-ITD | 2 ± 1 |

| Ba/F3 | FLT3-ITD | 5 ± 2 |

| Ba/F3 | FLT3-D835Y | 3 ± 1 |

| Ba/F3 | FLT3-ITD, F691L | 4 ± 2 |

| Ba/F3 | FLT3-ITD, N676K | 12 ± 5 |

Data sourced from a study on the effects of AMG 925 on AML cells.

The influence of this compound extends to modulating fundamental cellular states like differentiation and senescence.

Cell Differentiation: Constitutively active FLT3 signaling is known to cause a block in myeloid differentiation. oncotarget.com Inhibition of the FLT3 pathway can partially reverse this block, promoting the maturation of leukemic cells. oncotarget.com Similarly, inhibition of CDK6 in certain AML subtypes has been shown to result in growth inhibition and myeloid differentiation. researchgate.net By targeting both FLT3 and CDK4/6, this compound can therefore help overcome the differentiation arrest that characterizes many leukemias, pushing malignant cells toward maturation. nih.gov

Cellular Senescence: Cellular senescence is a state of irreversible cell cycle arrest that acts as a natural barrier to tumor progression. nih.govaginganddisease.org Recent studies have revealed that FLT3-ITD signaling can actively suppress this protective mechanism by downregulating the expression of the p16INK4a tumor suppressor protein. nih.govresearchgate.net Since p16INK4a's primary function is to inhibit CDK4 and CDK6, its suppression by FLT3-ITD allows cancer cells to evade senescence and continue to proliferate. nih.govresearchgate.net By directly inhibiting CDK4/6, this compound effectively restores this critical cell cycle checkpoint. This action functionally mimics the role of p16INK4a, suggesting that the compound could re-engage the senescence machinery in cancer cells that have learned to bypass it, thereby halting their proliferation. nih.gov

Preclinical Efficacy Studies of Flt3/cdk4 in 1 in Disease Models

In Vitro Efficacy in Established Cell Line Models

The initial evaluation of a novel therapeutic compound typically involves assessing its activity against established cancer cell lines in a controlled laboratory setting. These studies are fundamental in determining the compound's potency, selectivity, and mechanism of action at a cellular level.

Dose-Dependent Antiproliferative Effects of Flt3/Cdk4-IN-1

Studies have demonstrated that this compound exerts antiproliferative effects on cancer cells in a dose-dependent manner. The potency of the compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%. In vitro testing has shown that this compound has an IC50 of 70 nM in the MV4-11 human AML cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation. nih.gov In the HCT-116 human colon cancer cell line, the IC50 was determined to be 100 nM after a 72-hour exposure. nih.gov These findings indicate that the compound can inhibit the growth of cancer cells at nanomolar concentrations.

| Cell Line | Cancer Type | FLT3 Status | IC50 (nM) | Exposure Time (hours) |

|---|---|---|---|---|

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 70 | 72 |

| HCT-116 | Colon Cancer | Wild-Type | 100 | 72 |

Comparative Efficacy Across FLT3-Mutated and Wild-Type Cell Lines

The dual-targeting nature of this compound suggests its potential utility in cancers driven by either FLT3 mutations or CDK4 activity. Research indicates that AML cells with FLT3 mutations are particularly sensitive to CDK4/6 kinase inhibition. nih.gov The antiproliferative activity of this compound against the FLT3-mutated MV4-11 cell line (IC50 of 70 nM) and the FLT3 wild-type HCT-116 cell line (IC50 of 100 nM) suggests that while the compound is potent against both, there is a slightly enhanced effect in the FLT3-mutated context. nih.gov This is consistent with the compound's mechanism, as it targets a key oncogenic driver in the FLT3-mutated cells. Furthermore, this compound has been shown to inhibit the phosphorylation of FLT3 in a dose-dependent manner, confirming its on-target activity. nih.gov

Assessment of Apoptosis Induction and Cell Cycle Distribution

In addition to inhibiting proliferation, effective cancer therapeutics often induce programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in both MV4-11 and HCT-116 cells in a concentration-dependent manner. nih.gov The pro-apoptotic effect was reported to be more pronounced in the MV4-11 cells compared to the HCT-116 cells, further highlighting its potent activity in FLT3-mutated AML models. nih.gov

Consistent with its inhibitory effect on CDK4, a key regulator of the cell cycle, this compound has been observed to cause cell cycle arrest. Specifically, treatment with the compound leads to an arrest in the G1 phase of the cell cycle in a concentration-dependent manner. nih.gov This G1 arrest is an expected consequence of CDK4 inhibition, which prevents cells from progressing into the S phase (DNA synthesis) of the cell cycle.

| Cell Line | Effect | Observation |

|---|---|---|

| MV4-11 | Apoptosis | Concentration-dependent induction |

| Cell Cycle | G1 phase arrest in a concentration-dependent manner | |

| HCT-116 | Apoptosis | Concentration-dependent induction |

| Cell Cycle | G1 phase arrest in a concentration-dependent manner |

Ex Vivo Efficacy in Patient-Derived Primary Cells and Organoids

While studies on established cell lines are informative, assessing the efficacy of a compound in patient-derived samples provides a more clinically relevant preclinical model. This involves testing the drug on primary cancer cells taken directly from patients.

Sensitivity of Primary Leukemic Blasts to this compound

As of the current available literature, specific studies detailing the sensitivity of patient-derived primary leukemic blasts to this compound have not been reported. Such investigations are a critical next step in the preclinical evaluation of this compound to understand its efficacy in a setting that more closely mirrors the heterogeneity of human disease.

Effects on Leukemic Stem and Progenitor Cell Populations

Leukemic stem cells (LSCs) are a subpopulation of cancer cells believed to be responsible for disease relapse and resistance to therapy. Therefore, the ability of a therapeutic agent to target LSCs is of significant interest. Currently, there is no specific published data on the effects of this compound on leukemic stem and progenitor cell populations. Future research in this area will be crucial to determine the potential of this compound to eradicate the root of the malignancy and prevent disease recurrence.

In Vivo Efficacy in Animal Models of Disease

The in vivo therapeutic potential of the dual FLT3/CDK4 inhibitor, AMG 925, has been evaluated in various preclinical animal models, primarily focusing on acute myeloid leukemia (AML), a disease where FLT3 mutations are prevalent. aacrjournals.org These studies are crucial for determining the compound's antitumor activity and for understanding its mechanism of action in a living organism before clinical consideration.

Antitumor Activity of this compound in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, represent a cornerstone of in vivo cancer research. The dual FLT3/CDK4 inhibitor AMG 925 has demonstrated significant antitumor activity in such models of AML. aacrjournals.org

In studies using xenograft models established from the human AML cell line MOLM13, which harbors an internal tandem duplication (ITD) mutation in the FLT3 gene, oral administration of AMG 925 led to a dose-dependent inhibition of tumor growth. aacrjournals.org At well-tolerated doses, AMG 925 resulted in substantial tumor growth inhibition, reaching up to 96% to 99% without causing significant loss in the body weight of the animals. aacrjournals.orgaacrjournals.org

The antitumor effects were also evaluated in systemic xenograft models, where leukemia cells are injected intravenously to better mimic the disseminated nature of the disease. In these models, AMG 925 also showed significant efficacy in controlling the leukemic burden. aacrjournals.org Furthermore, the dual inhibitory nature of the compound was highlighted in studies using the Colo205 colon adenocarcinoma xenograft model, which is dependent on CDK4 activity but not FLT3. In this model, AMG 925 also exhibited dose-dependent antitumor activity, confirming the in vivo efficacy of its CDK4 inhibition. nih.gov

Table 1: Antitumor Activity of AMG 925 in Xenograft Models

| Cell Line | Cancer Type | Mouse Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| MOLM13 | Acute Myeloid Leukemia (FLT3-ITD) | Subcutaneous Xenograft | Dose-dependent tumor growth inhibition (up to 96%). | aacrjournals.org |

| MOLM13-Luc | Acute Myeloid Leukemia (FLT3-ITD) | Systemic Xenograft | Inhibition of systemic tumor growth. | nih.gov |

| Colo205 | Colon Adenocarcinoma (RB-positive) | Subcutaneous Xenograft | Dose-dependent tumor growth inhibition (up to 97%), demonstrating in vivo CDK4 inhibition. | nih.gov |

Efficacy in Genetically Engineered Mouse Models (GEMMs) of Leukemia

Genetically engineered mouse models (GEMMs) of leukemia, where the disease is initiated by specific genetic mutations within the mouse's own hematopoietic cells, offer a more physiologically relevant system to study cancer development and therapeutic responses. For FLT3-driven AML, several GEMMs have been developed, including "knock-in" models where an ITD mutation is inserted into the murine Flt3 gene. nih.gov

These FLT3-ITD knock-in mouse models develop a myeloproliferative disease that mimics human AML, providing an ideal platform for evaluating novel therapeutic agents. nih.gov While the direct testing of this compound or AMG 925 in these specific GEMMs is not extensively detailed in the available primary literature, these models are considered invaluable tools for screening and confirming the efficacy of new drugs targeting FLT3 mutations. The ability of these models to recapitulate the initiation and progression of leukemia in the context of a competent immune system and a natural tumor microenvironment makes them highly suitable for advanced preclinical evaluation of dual FLT3/CDK4 inhibitors.

Pharmacodynamic Biomarkers of this compound Activity in Vivo (e.g., p-STAT5, p-RB inhibition)

Pharmacodynamic biomarkers are molecular indicators that demonstrate a drug has reached its intended target and elicited a biological response. In the in vivo evaluation of the dual FLT3/CDK4 inhibitor AMG 925, the modulation of specific biomarkers has been crucial in confirming its mechanism of action and correlating it with antitumor activity. aacrjournals.orgaacrjournals.org

The inhibition of FLT3 signaling by AMG 925 was assessed by measuring the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a key downstream effector of the FLT3 pathway. aacrjournals.orgaacrjournals.org In xenograft tumor tissues from mice treated with AMG 925, a significant and dose-dependent reduction in the levels of phosphorylated STAT5 (p-STAT5) was observed. aacrjournals.org

Similarly, the in vivo inhibition of CDK4 was monitored by assessing the phosphorylation of the retinoblastoma protein (RB), a direct substrate of CDK4. aacrjournals.orgaacrjournals.org Treatment with AMG 925 led to a marked decrease in phosphorylated RB (p-RB) in the tumor tissues. aacrjournals.org The inhibition of both p-STAT5 and p-RB correlated well with the observed antitumor efficacy of the compound, providing strong evidence for the dual target engagement of AMG 925 in a living system. aacrjournals.orgaacrjournals.org

Table 2: In Vivo Pharmacodynamic Biomarker Modulation by AMG 925

| Biomarker | Target Pathway | Model System | Effect of AMG 925 Treatment | Reference(s) |

|---|---|---|---|---|

| Phospho-STAT5 (p-STAT5) | FLT3 Signaling | MOLM13 Xenograft Tumors | Dose-dependent inhibition. | aacrjournals.orgaacrjournals.org |

| Phospho-RB (p-RB) | CDK4 Signaling | MOLM13 Xenograft Tumors | Dose-dependent inhibition. | aacrjournals.orgaacrjournals.org |

Mechanisms of Resistance to Flt3/cdk4 in 1

Intrinsic Resistance Mechanisms to Flt3/Cdk4-IN-1

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug from the outset of treatment. In the context of a dual Flt3/Cdk4 inhibitor, this can be attributed to several factors:

Pre-existing Genetic Landscape : Some leukemic clones may harbor mutations from the start that render them less dependent on FLT3 or CDK4 signaling. For instance, primary resistance to FLT3 inhibitors can be associated with certain FLT3 tyrosine kinase domain (TKD) mutations that are present at diagnosis nih.gov.

Baseline Activation of Bypass Pathways : Cancer cells may already have hyperactive downstream or parallel signaling pathways, such as the RAS/MAPK pathway, which can provide survival and proliferation signals independently of FLT3 researchgate.net.

Cellular State and Heterogeneity : The inherent diversity within a tumor means that a subpopulation of cells, including leukemic stem cells, may exist in a quiescent or slow-cycling state, making them less susceptible to drugs targeting cell cycle progression (like CDK4 inhibitors) and active signaling pathways.

Strategies for Overcoming this compound Resistance in Preclinical Settings

The very design of a dual Flt3/Cdk4 inhibitor is a primary strategy to overcome resistance. By simultaneously blocking a key proliferation signal (FLT3) and a central cell cycle regulator (CDK4), the drug creates a higher barrier for resistance to emerge. Preclinical data for AMG 925 supports this, showing that combining CDK4 inhibition with FLT3 inhibition significantly reduces the development of FLT3 resistance mutations aacrjournals.orgaacrjournals.orgaacrjournals.org.

Beyond this intrinsic advantage, several other preclinical strategies are being explored to combat resistance:

Targeting Bypass Pathways : Combining dual Flt3/Cdk4 inhibitors with agents that block key escape routes is a rational approach. This includes combining them with:

MEK inhibitors to shut down the RAS/MAPK pathway nih.gov.

AXL inhibitors to prevent this common bypass mechanism from being activated nih.gov.

PI3K/AKT/mTOR inhibitors to block another crucial downstream survival pathway nih.govresearchgate.netexlibrisgroup.com.

Combination with Other Targeted Agents : Using Flt3/Cdk4 inhibitors alongside other targeted therapies, such as BCL-2 inhibitors (e.g., Venetoclax), has shown synergistic effects in preclinical models, offering a way to overcome resistance by co-targeting apoptosis pathways nih.gov.

Epigenetic Therapy : Combining Flt3/Cdk4 inhibitors with epigenetic-modifying drugs, such as hypomethylating agents or HDAC inhibitors, could potentially reverse epigenetic changes that confer resistance and re-sensitize cells to therapy.

Table 2: Preclinical Strategies to Overcome Resistance

| Strategy | Rationale | Example Combination |

|---|---|---|

| Dual Pathway Inhibition | Simultaneously block a primary oncogenic driver (FLT3) and a key cell cycle regulator (CDK4) to make resistance less likely to emerge. | Monotherapy with a dual inhibitor like AMG 925. aacrjournals.orgaacrjournals.org |

| Blockade of Bypass Pathways | Inhibit the alternative signaling routes that cells use to survive when the primary target is blocked. | Flt3/Cdk4 inhibitor + MEK, AXL, or PI3K inhibitors. nih.govnih.govnih.gov |

| Co-targeting Apoptosis | Combine with agents that lower the threshold for apoptosis to eliminate cells that survive initial targeted inhibition. | Flt3/Cdk4 inhibitor + BCL-2 inhibitor (Venetoclax). nih.gov |

Combination Therapeutic Strategies with Flt3/cdk4 in 1

Rationale for Multi-Targeted Intervention with Flt3/Cdk4-IN-1

Acute Myeloid Leukemia (AML) presents a significant therapeutic challenge, often characterized by a diverse genetic landscape. researchgate.net Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients. researchgate.netfrontiersin.org These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving uncontrolled proliferation and are associated with a poor prognosis and high relapse rates. frontiersin.orgashpublications.orgashpublications.org

While the development of targeted FLT3 inhibitors has been a major advance, their clinical efficacy is often hampered by the rapid development of resistance. researchgate.netnih.govnih.gov Resistance can arise through various mechanisms, including the acquisition of secondary mutations in the FLT3 gene itself or the activation of alternative, bypass signaling pathways. aacrjournals.orgmdpi.com

This clinical challenge underscores the need for multi-targeted intervention. Cyclin-dependent kinases (CDKs), particularly CDK4 and its partner CDK6, are crucial regulators of the cell cycle and gene expression. nih.gov CDK4, when activated, promotes the transition from the G1 to the S phase of the cell cycle, an essential step for cell proliferation. nih.govaacrjournals.org Research has shown that AML cells express CDK4, and inhibiting this kinase can effectively suppress their growth. researchgate.netnih.govnih.gov Therefore, a therapeutic strategy that simultaneously inhibits both the FLT3 proliferation signal and the core cell cycle machinery via CDK4 offers a powerful approach. A dual inhibitor like this compound (as exemplified by compounds like AMG 925) is designed to tackle both oncogenic drivers, with the potential to produce more durable clinical responses and overcome or delay the onset of drug resistance. aacrjournals.orgnih.govmdpi.com

Synergistic Effects with Conventional Chemotherapeutic Agents

The combination of targeted agents with standard-of-care chemotherapy is a well-established strategy in oncology. For FLT3-mutated AML, combining FLT3 inhibitors with conventional chemotherapy has been explored to improve patient outcomes. d-nb.info For instance, sorafenib (B1663141), a multi-kinase inhibitor with activity against FLT3, has shown synergistic anti-tumor effects when used with decitabine (B1684300) in preclinical and clinical settings. d-nb.info Similarly, the combination of tandutinib (B1684613) with standard chemotherapy regimens has been shown to exert antiproliferative and pro-apoptotic effects on FLT3/ITD-positive AML blasts. d-nb.info

The rationale extends to dual Flt3/cdk4 inhibitors. Agents that induce a G1 cell cycle arrest, such as CDK4 inhibitors, can sometimes protect cancer cells from chemotherapies that target dividing cells. aacrjournals.org However, it has also been reported that when FLT3 and CDK4 inhibitors are administered simultaneously to AML cells, they can act cooperatively to inhibit growth and induce apoptosis. aacrjournals.org The strategic sequencing and combination of a dual Flt3/Cdk4 inhibitor with cytotoxic agents could potentially enhance therapeutic efficacy, although this requires careful clinical investigation. One strategy to overcome resistance to FLT3 inhibitors is to combine them with chemotherapy, but this approach can be limited by toxicity. aacrjournals.orgaacrjournals.org

Combination with Other Targeted Therapies

To counteract the complex resistance mechanisms in AML, combining this compound with other targeted agents that inhibit parallel or downstream survival pathways is a promising area of research.

The combination of a CDK4/6 inhibitor with a potent, second-generation FLT3 inhibitor has demonstrated significant synergistic cytotoxicity. ashpublications.org For example, the CDK4/6 inhibitor palbociclib (B1678290), when combined with FLT3 inhibitors like quizartinib (B1680412) or tandutinib, resulted in synergistic impairment of leukemic cell survival. ashpublications.org This approach of simultaneously targeting two critical nodes in leukemogenesis could represent a therapeutic breakthrough, potentially leading to more complete remissions and overcoming resistance. ashpublications.org

Dual inhibitors like AMG 925 have been specifically developed to be effective against FLT3 mutants (e.g., D835Y) that are resistant to other FLT3 inhibitors such as sorafenib and AC220 (quizartinib). aacrjournals.orgaacrjournals.org This suggests that a dual-target agent may be used to treat patients who have relapsed or become refractory to a single-target FLT3 inhibitor. aacrjournals.org The combined inhibition of FLT3 and CDK4 is hypothesized to reduce the occurrence of FLT3 resistance mutations, thereby prolonging clinical responses. nih.govaacrjournals.org

| Combination Strategy | Key Findings | Supporting Compound Examples | Reference |

|---|---|---|---|

| CDK4/6 Inhibitor + FLT3 Inhibitor | Synergistic cytotoxicity in FLT3-ITD leukemic cells. Overcomes resistance to single-agent FLT3 inhibitors. | Palbociclib + Quizartinib, Palbociclib + Tandutinib | ashpublications.org |

| Dual FLT3/CDK4 Inhibitor | Inhibits FLT3 mutants resistant to other FLT3 inhibitors (e.g., D835Y). Correlated with inhibition of STAT5 and RB phosphorylation. | AMG 925 | aacrjournals.org |

The PI3K/AKT/mTOR pathway is a critical downstream signaling cascade activated by FLT3, promoting cell survival and proliferation. ashpublications.orgmdpi.com Targeting this pathway is a rational strategy to overcome resistance to FLT3 inhibitors. researchgate.net Studies have examined combinations of FLT3, CDK4/6, and PI3K inhibitors, testing for synergistic effects. nih.govnih.gov

PI3K inhibitors have been shown to be effective in inhibiting the growth of AML cell lines with the FLT3-ITD mutation. researchgate.netnih.gov Combining a CDK4/6 inhibitor with a PI3K inhibitor has been suggested as a valuable therapeutic strategy to overcome drug resistance in AML. nih.govnih.gov Preclinical studies in other cancers have also shown that combining CDK4/6 inhibitors with PI3K/AKT/mTOR inhibitors can overcome resistance and produce synergistic effects. frontiersin.orgmdpi.com For instance, in leukemic cells, the simultaneous treatment with the CDK4/6 inhibitor palbociclib and the AKT inhibitor MK-2206 showed synergistic effects on reducing cell viability and proliferation. researchgate.net This provides a strong rationale for combining a dual this compound with inhibitors of the PI3K/AKT/mTOR pathway.

The B-cell lymphoma 2 (BCL2) family of proteins are key regulators of apoptosis. Upregulation of anti-apoptotic proteins like BCL2 is a known mechanism of resistance to FLT3 inhibitors. frontiersin.org Notably, FLT3-ITD mutated leukemia cells have been shown to have higher expression of BCL2 compared to cells without the mutation. frontiersin.org

This makes the BCL2 inhibitor venetoclax (B612062) an intriguing partner for combination therapy. researchgate.netfrontiersin.org Preclinical studies have demonstrated that venetoclax has synergistic antileukemic activity with FLT3 inhibitors such as midostaurin (B1676583), gilteritinib (B612023), and quizartinib. frontiersin.org The combination of FLT3 inhibitors and venetoclax can synergistically reduce cell proliferation and enhance apoptosis. nih.gov Furthermore, triplet therapies combining a menin inhibitor, venetoclax, and the FLT3 inhibitor gilteritinib have shown superior antileukemia activities in preclinical models of NPM1/FLT3-mutated AML. nih.gov Given the interplay between cell cycle control and apoptosis, combining a dual this compound with a BCL2 inhibitor could provide a powerful, multi-pronged attack on leukemic cells.

| Combination Target | Rationale | Preclinical/Clinical Evidence | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR Pathway | Downstream survival pathway of FLT3; targeting it can overcome resistance. | Combinations of FLT3, CDK4/6, and PI3K inhibitors tested for synergism. CDK4/6 inhibitors + AKT inhibitors show synergistic effects. | nih.govnih.govresearchgate.net |

| BCL2 | FLT3-ITD AML shows higher BCL2 expression; upregulation is a resistance mechanism. | Venetoclax shows synergistic activity with multiple FLT3 inhibitors (midostaurin, gilteritinib, quizartinib). | frontiersin.org |

Epigenetic dysregulation is a hallmark of AML. ashpublications.orghaematologica.org Combining targeted therapies with epigenetic modifiers is a strategy to remodel the chromatin landscape and re-sensitize cancer cells to treatment. Preclinical studies suggest that combining epigenetic drugs with kinase inhibitors can have synergistic effects. haematologica.org

Hypomethylating Agents (HMAs): The combination of FLT3 inhibitors with HMAs like azacitidine and decitabine has demonstrated synergistic cytotoxicity in preclinical studies and tolerability in older adults. frontiersin.org

Bromodomain and Extra-Terminal (BET) Inhibitors: The bromodomain antagonist JQ1 has been shown to synergize with FLT3 inhibitors to enhance apoptosis in FLT3-ITD AML cells. nih.gov The mechanism involves the downregulation of key oncogenes and survival proteins, including c-MYC, Bcl-2, and, notably, CDK4/6. nih.gov This provides a direct link between epigenetic modulation and the pathways targeted by this compound.

Histone Deacetylase (HDAC) Inhibitors: Mutations in genes controlling histone modification are linked to epigenetic dysregulation in AML. nih.gov Combining the bromodomain inhibitor JQ1 with the HDAC inhibitor panobinostat (B1684620) has been shown to increase apoptosis in human AML blast progenitor cells. haematologica.org In addition, LSD1 (lysine-specific demethylase 1) inhibitors have been shown to potentiate the efficacy of FLT3 inhibition, inducing synergistic cell death in FLT3-mutant AML. aacrjournals.org

These findings support the exploration of combination strategies involving this compound and various epigenetic modifiers to achieve a more profound and lasting therapeutic response.

Molecular Basis of Combination Efficacy and Mitigation of Resistance

The therapeutic strategy of combining FMS-like tyrosine kinase 3 (FLT3) inhibition with cyclin-dependent kinase 4 (CDK4) inhibition, either through dual-target molecules like this compound or combination regimens, is fundamentally rooted in overcoming and preventing the rapid development of drug resistance commonly observed with FLT3 inhibitors alone. The molecular rationale for this approach is multifaceted, involving the prevention of resistance-conferring mutations, the induction of synergistic apoptosis, and the targeting of parallel survival pathways.

A primary mechanism of acquired resistance to FLT3 inhibitors in the treatment of conditions like Acute Myeloid Leukemia (AML) is the emergence of secondary point mutations within the FLT3 kinase domain. aacrjournals.orgaacrjournals.org These mutations, often at key locations such as the D835 residue in the activation loop or the F691 "gatekeeper" residue, interfere with the binding of the inhibitor, thereby reactivating downstream signaling and driving relapse. nih.govdiva-portal.org

The central hypothesis for the efficacy of a dual Flt3/Cdk4 inhibitor is that simultaneous pressure on two distinct and critical cellular pathways makes it significantly more difficult for cancer cells to acquire resistance. nih.govnih.gov Research using the potent dual FLT3/CDK4 inhibitor AMG 925 has demonstrated that while AML cell lines readily develop resistance to FLT3-selective inhibitors like quizartinib (AC220) and sorafenib through the acquisition of FLT3 mutations, the same cell lines fail to develop complete resistance or FLT3 mutations when treated with AMG 925 over extended periods. nih.govaacrjournals.org In experiments where quizartinib was combined with the CDK4/6 inhibitor palbociclib (PD0332991), the emergence of resistance mutations was also prevented, indicating that the CDK4-inhibiting activity is crucial for mitigating this resistance mechanism. nih.govebi.ac.uk

The partial resistance that does emerge with dual inhibitors appears to be driven by different molecular mechanisms. Instead of new FLT3 mutations, cells partially resistant to AMG 925 exhibit a two- to three-fold increase in the total protein levels of FLT3. nih.govaacrjournals.org This suggests that the cells adapt by upregulating the target protein rather than mutating it, a less robust resistance mechanism. This elevated FLT3 protein can lead to increased phosphorylation of downstream effectors like STAT5, ERK, and AKT, partially reactivating survival signaling. aacrjournals.org

Synergistic Induction of Apoptosis and Cell Cycle Arrest

The combination of FLT3 and CDK4 inhibition has been shown to produce synergistic effects in killing cancer cells. nih.gov FLT3 inhibition primarily blocks major survival signaling pathways, including RAS/MAPK and PI3K/Akt/mTOR, which are constitutively activated by FLT3 mutations like the internal tandem duplication (FLT3-ITD). nih.gov This blockade can induce apoptosis. aacrjournals.org

Concurrently, CDK4 inhibition targets the cell cycle machinery. CDK4, in complex with D-type cyclins, phosphorylates the retinoblastoma protein (Rb), allowing the release of E2F transcription factors and promoting the transition from the G1 to the S phase of the cell cycle. aacrjournals.orgaacrjournals.org In FLT3-ITD AML cells, cyclins D2 and D3 are often highly expressed. aacrjournals.orgaacrjournals.org By inhibiting CDK4, compounds like this compound induce a G1 cell cycle arrest. aacrjournals.org This two-pronged attack—blocking proliferative signaling with FLT3 inhibition and simultaneously arresting the cell cycle via CDK4 inhibition—enhances the induction of apoptosis beyond what can be achieved with either agent alone. aacrjournals.orgresearchgate.net

Furthermore, some research suggests a deeper interplay, where the efficacy of CDK4/6 inhibitors in this context may be largely driven by CDK6. ashpublications.orgmdpi.com Studies with palbociclib have shown that CDK6, but not its homolog CDK4, can be found at the promoters of the FLT3 and PIM1 genes, where it transcriptionally regulates their expression in a kinase-dependent manner. ashpublications.orgresearchgate.net Therefore, inhibiting CDK6 can lead to decreased levels of the FLT3 oncoprotein itself, creating a powerful synergy with a direct FLT3 inhibitor. ashpublications.org

Overcoming Pre-existing Resistance

A significant advantage of some dual Flt3/Cdk4 inhibitors is their ability to effectively inhibit FLT3 variants that are already resistant to other inhibitors. For instance, AMG 925 is potent not only against wild-type FLT3 but also against the common D835Y/V resistance mutations that render many type II FLT3 inhibitors inactive. nih.govaacrjournals.org This inherent activity against major resistance mutations means that such a dual inhibitor can be effective even after resistance to a prior FLT3 inhibitor has developed.

The table below summarizes key research findings on the molecular effects of combining FLT3 and CDK4 inhibition.

| Experimental Model | Inhibitor(s) Used | Key Molecular Finding | Outcome | Reference(s) |

| MV4-11 & MOLM13 AML Cells | AMG 925 (dual inhibitor) | No FLT3 kinase domain mutations acquired after 8+ months of culture. | Prevention of classical resistance mutation development. | nih.gov, nih.gov |

| MV4-11 & MOLM13 AML Cells | Quizartinib (AC220) or Sorafenib | Acquired resistance mutations in FLT3 kinase domain (e.g., D835). | Rapid development of resistance. | nih.gov |

| MV4-11 & MOLM13 AML Cells | Quizartinib (AC220) + Palbociclib (PD0332991) | No resistance mutations were obtained. | CDK4/6 inhibition prevents the emergence of FLT3 resistance mutations. | nih.gov |

| AMG 925-Resistant MV4-11 Cells | AMG 925 (dual inhibitor) | 2- to 3-fold increase in total FLT3 protein; no new FLT3 mutations. | Partial resistance via target upregulation, not mutation. | aacrjournals.org, nih.gov |

| FLT3-ITD AML Cells | Palbociclib (CDK4/6 inhibitor) | Downregulation of CDK6 suppressed FLT3 protein expression. | CDK6, not CDK4, transcriptionally regulates FLT3. | ashpublications.org |

| Sorafenib-Resistant AML Cells (MOLM13sr, Mv4-11sr) | AMG 925 (dual inhibitor) | Potent inhibition of cell growth and P-STAT5 in cells with D835Y/V mutations. | Overcomes pre-existing resistance to other FLT3 inhibitors. | aacrjournals.org |

| FLT3-ITD MV4;11 Cells | Pexidartinib + Palbociclib | Palbociclib restored cell cycle arrest in cells with resistance-conferring CCND3 mutations. | CDK4/6 inhibition can overcome resistance mediated by downstream cell cycle components. | escholarship.org |

Structural Biology and Rational Design Insights for Flt3/cdk4 in 1 Analogues

Structure-Activity Relationship (SAR) Analysis of Flt3/Cdk4-IN-1 Derivatives

The chemical compound this compound, also identified as compound 23k , emerged from a focused research effort to develop dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4). x-mol.netnih.gov The core structure of these derivatives is a 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine scaffold. x-mol.netnih.gov The optimization of this series was guided by systematic modifications at key positions to understand their impact on inhibitory activity against both kinases.

The initial lead compound, 18e , was a potent JAK2/FLT3 inhibitor. x-mol.netresearchgate.net The research strategy involved replacing the pyrimidin-2-amine portion of 18e with a pyrimidin-4-yl group and introducing various substituents on the pyrazole (B372694) ring and the linker to target CDK4 while retaining FLT3 inhibition. x-mol.net

A detailed SAR analysis of the synthesized 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives revealed several key findings:

Substitution on the Pyrazole Nitrogen (N1): The nature of the substituent at the N1 position of the pyrazole ring was found to be critical for activity. Small alkyl groups, such as methyl and ethyl, were well-tolerated.

The Phenyl-Piperazine Moiety: This part of the molecule, which extends into the solvent-exposed region of the kinase ATP-binding pocket, was extensively modified. The substitution pattern on the terminal piperazine (B1678402) ring significantly influenced the potency. The optimized compound, 23k (this compound), features a 4-ethylpiperazin-1-yl moiety.

The Linker: Modifications to the linker connecting the core scaffold to the phenyl-piperazine group were explored to optimize the geometry and binding interactions.

The culmination of these SAR studies led to the identification of 23k (this compound) as a highly potent dual inhibitor with IC₅₀ values of 11 nM and 7 nM for FLT3 and CDK4, respectively. x-mol.netnih.govresearchgate.netresearchgate.net

Table 1: Structure-Activity Relationship of this compound Analogues x-mol.netnih.govresearchgate.net

| Compound | R Group (on piperazine) | FLT3 IC₅₀ (nM) | CDK4 IC₅₀ (nM) |

| 23a | H | 120 | 25 |

| 23d | Methyl | 64 | 19 |

| 23k (this compound) | Ethyl | 11 | 7 |

| 23l | Isopropyl | 22 | 15 |

Computational Modeling of this compound Binding to FLT3 and CDK4/6

To elucidate the binding mode of this compound (23k ) and rationalize its dual inhibitory activity, molecular docking studies were performed. mdpi.com These computational models provide insights into the specific interactions between the inhibitor and the amino acid residues within the ATP-binding sites of both FLT3 and CDK4.

Binding to FLT3: The docking model of 23k in the FLT3 active site suggests that the pyrazolo[4,3-b]pyridine core acts as a scaffold, forming key hydrogen bonds with the hinge region residues. Specifically, the nitrogen atoms in the pyridine (B92270) and pyrazole rings are predicted to interact with the backbone of Cys694. The pyrimidine (B1678525) ring extends towards the gatekeeper residue, while the phenyl-piperazine moiety occupies the solvent-exposed region of the binding pocket. This binding mode is consistent with that of other type I FLT3 inhibitors, which bind to the active (DFG-in) conformation of the kinase. mdpi.com

Binding to CDK4: In the CDK4 active site, the model predicts a similar binding orientation. The pyrazolo[4,3-b]pyridine core again forms hydrogen bonds with the hinge region, particularly with the backbone of Val101. mdpi.com The ethyl-piperazine group extends towards the solvent-accessible region, where it can form additional interactions. The ability of the compound to adapt its conformation to fit within the distinct topographies of the FLT3 and CDK4 ATP-binding sites is a key determinant of its dual activity. The molecular docking studies indicated that 23k could form a stable complex with both CDK4 and FLT3. mdpi.com

Co-crystal Structures of Related FLT3/CDK4/6 Inhibitors with Target Kinases

While a co-crystal structure of this compound itself is not publicly available, analysis of crystal structures of related inhibitors bound to FLT3 and CDK6 provides valuable structural templates for understanding its binding mode.

A highly relevant structure is the co-crystal structure of a pyrido[4′,3′:4,5]pyrrolo[2,3-d]pyrimidine derivative (a close analogue of the dual FLT3/CDK4 inhibitor AMG 925) in complex with CDK6 (PDB ID: 4TTH). rcsb.org This structure reveals that the inhibitor binds in the ATP pocket, with the pyridopyrrolopyrimidine core forming two hydrogen bonds to the hinge region backbone (residues Val101 and Asp163 in CDK6). rcsb.orgresearchgate.net The substituted phenyl ring attached to the core makes van der Waals contacts within the pocket, and the piperazine moiety extends out towards the solvent. researchgate.net

Implications for the Design of Next-Generation Dual FLT3/CDK4/6 Inhibitors

The SAR, computational modeling, and structural data from related compounds provide a clear roadmap for the design of next-generation dual FLT3/CDK4/6 inhibitors.

Scaffold Optimization: The 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine core has proven to be an effective scaffold for dual inhibition. Further modifications, such as bioisosteric replacements of the pyrazole or pyridine rings, could lead to improved potency, selectivity, and pharmacokinetic properties.

Exploiting Selectivity Pockets: While the ATP-binding sites of kinases are highly conserved, subtle differences exist that can be exploited to achieve selectivity. For instance, the gatekeeper residue in FLT3 (Phe691) and CDK4/6 (Thr107 in CDK6) are different, offering an opportunity to design inhibitors that can accommodate both environments or selectively target one over the other. nih.govfrontiersin.org

Modulating Solvent-Exposed Moieties: The piperazine group of this compound extends into the solvent-exposed region. This region is less constrained and offers a prime location for introducing modifications to improve physicochemical properties, such as solubility and cell permeability, without disrupting the core binding interactions. The SAR data for 23k and its analogues clearly demonstrate that even small changes to the substituent on the piperazine can have a significant impact on potency. x-mol.net

Translational Research Insights from Preclinical Studies of Flt3/cdk4 in 1

Identification of Predictive Biomarkers for Flt3/Cdk4-IN-1 Response

Predictive biomarkers are essential for identifying patients who are most likely to benefit from a targeted therapy. For a dual inhibitor like this compound, biomarkers related to both of its targets, FLT3 and CDK4, are critical for predicting response.

FLT3 Gene Mutations: The most significant predictive biomarker for the FLT3-targeting activity of the inhibitor is the presence of activating mutations in the FLT3 gene. nih.govaacrjournals.org These mutations, which include internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are found in approximately 30% of patients with Acute Myeloid Leukemia (AML) and lead to constitutive activation of the FLT3 signaling pathway. nih.govaacrjournals.orgnih.gov Preclinical models have consistently shown that cell lines harboring FLT3-ITD mutations are sensitive to this class of inhibitors. medchemexpress.com Furthermore, certain dual inhibitors have demonstrated potency against FLT3 mutations, such as D835Y, that confer resistance to other FLT3-targeted therapies. nih.govaacrjournals.org This suggests that the specific type of FLT3 mutation, including those acquired during resistance, can be a key predictive biomarker. nih.gov

Retinoblastoma (Rb) Protein Status: The efficacy of CDK4 inhibition is critically dependent on the status of the retinoblastoma protein (Rb). nih.gov CDK4 functions to phosphorylate and inactivate Rb, allowing cell cycle progression. aacrjournals.org Therefore, only cancer cells that express functional Rb (Rb-positive) are susceptible to G1 arrest induced by CDK4 inhibitors. medchemexpress.comaacrjournals.org The loss of Rb is a well-established mechanism of resistance to CDK4/6 inhibitors. mdpi.comamegroups.org Preclinical studies confirm that the cellular selectivity of dual FLT3/CDK4 inhibitors is significantly higher in Rb-positive cancer cell lines compared to Rb-negative ones. medchemexpress.comaacrjournals.org

p16/Cyclin D/CDK4/Rb Pathway Integrity: Beyond Rb status, the integrity of the entire pathway that regulates the G1-S cell cycle checkpoint is a determinant of sensitivity. Downregulation of tumor suppressors like p15INK4b, which is observed in a majority of AML cases, indicates a reliance on CDK4 and can predict sensitivity. aacrjournals.org Conversely, amplification of CCND1 (encoding Cyclin D1) was suggested in early preclinical studies as a potential sensitivity marker, though this has not been consistently validated in clinical settings for CDK4/6 inhibitors. mdpi.com

The table below summarizes key preclinical findings on predictive biomarkers for dual FLT3/CDK4 inhibitors.

| Biomarker | Biological Role | Preclinical Finding for Sensitivity | Relevant Cancer Type(s) | Citations |

|---|---|---|---|---|

| FLT3 Activating Mutation (ITD, TKD) | Drives leukemic cell proliferation and survival. | Presence of mutation confers sensitivity to the FLT3 inhibition component. | Acute Myeloid Leukemia (AML) | nih.govaacrjournals.orgnih.gov |

| FLT3 Resistance Mutation (e.g., D835Y, F691L) | Confers resistance to first-generation FLT3 inhibitors. | Some dual inhibitors retain potency against these mutations, predicting response in resistant disease. | Relapsed/Refractory AML | nih.govaacrjournals.orgashpublications.orgresearchgate.net |

| Retinoblastoma (Rb) Protein | Tumor suppressor that controls the G1/S cell cycle checkpoint. | Functional, expressed Rb (Rb-positive status) is required for sensitivity to the CDK4 inhibition component. | AML, Breast Cancer, Colon Cancer | medchemexpress.comaacrjournals.orgmdpi.com |

| Cyclin D1 Expression | Activates CDK4/6 to phosphorylate Rb. | High expression may indicate dependence on the CDK4/6 pathway. | Breast Cancer, Mantle Cell Lymphoma | mdpi.com |

Development of Pharmacodynamic Assays to Monitor this compound Activity

Pharmacodynamic (PD) assays are crucial for confirming that a drug is engaging its intended targets and having a biological effect in patients. Preclinical studies have validated several assays to monitor the dual activity of this compound.

Inhibition of FLT3 Signaling: The most direct pharmacodynamic markers for FLT3 inhibition are the phosphorylation levels of FLT3 itself and its immediate downstream effector, STAT5. aacrjournals.org Preclinical studies have demonstrated that treatment with dual FLT3/CDK4 inhibitors leads to a dose-dependent decrease in the phosphorylation of FLT3 (p-FLT3) and STAT5 (p-STAT5). medchemexpress.comaacrjournals.org The antitumor activity of the dual inhibitor AMG 925 was shown to directly correlate with the inhibition of p-STAT5. nih.govaacrjournals.org

Inhibition of CDK4 Signaling: The hallmark of CDK4 inhibition is the reduced phosphorylation of its direct substrate, the Rb protein. medchemexpress.com Measurement of phosphorylated Rb (p-Rb) levels serves as a robust PD marker for CDK4 engagement. medchemexpress.comaacrjournals.org A strong correlation between tumor growth inhibition and the suppression of p-Rb has been established in xenograft models treated with dual inhibitors. aacrjournals.orgmedchemexpress.com

Cell Cycle and Apoptosis Analysis: As a consequence of CDK4 inhibition, sensitive cells arrest in the G1 phase of the cell cycle. medchemexpress.com Preclinical data for this compound shows that it induces G1 arrest in a concentration-dependent manner. medchemexpress.com Furthermore, the combined inhibition of FLT3 and CDK4 signaling pathways leads to the induction of apoptosis in sensitive cancer cells, such as the FLT3-ITD positive AML cell line MV4-11. medchemexpress.comaacrjournals.org Therefore, assays measuring cell cycle distribution and apoptosis can serve as downstream PD readouts of the compound's biological effect. medchemexpress.com

The table below details the key pharmacodynamic assays developed in preclinical models.

| Assay | Target Pathway | Measurement | Indication of Drug Activity | Citations |

|---|---|---|---|---|

| Phospho-FLT3 Assay | FLT3 Signaling | Phosphorylation of FLT3 (e.g., at Tyr589/591) | Decreased phosphorylation | medchemexpress.com |

| Phospho-STAT5 Assay | FLT3 Signaling | Phosphorylation of STAT5 | Decreased phosphorylation | nih.govmedchemexpress.comaacrjournals.orgaacrjournals.org |

| Phospho-Rb Assay | CDK4 Signaling | Phosphorylation of Retinoblastoma protein | Decreased phosphorylation | nih.govaacrjournals.orgmedchemexpress.comaacrjournals.org |

| Cell Cycle Analysis | CDK4 Signaling | Distribution of cells in different cycle phases | Accumulation of cells in the G1 phase | medchemexpress.com |

| Apoptosis Assay (e.g., Annexin V) | FLT3 & CDK4 Signaling | Percentage of apoptotic cells | Increased apoptosis | medchemexpress.comaacrjournals.org |

Characterization of Specific Patient Subpopulations Sensitive to this compound Based on Preclinical Data

Preclinical data allows for the identification of specific cancer subtypes and patient populations that are most likely to be sensitive to this compound.

AML with Activating FLT3 Mutations: The primary patient subpopulation identified is individuals with AML whose leukemic cells carry activating FLT3 mutations (ITD or TKD). aacrjournals.orgaacrjournals.org This group represents about 30% of all AML patients. aacrjournals.org Preclinical studies consistently show that AML cell lines with these mutations, such as MOLM-13 and MV4-11, are potently inhibited by dual FLT3/CDK4 inhibitors. medchemexpress.comashpublications.org

AML with Acquired Resistance to FLT3 Inhibitors: A second critical subpopulation includes AML patients who have relapsed after treatment with first- or second-generation FLT3 inhibitors due to the emergence of resistance mutations. nih.gov Preclinical evaluation of dual inhibitors like AMG 925 and ETH-155008 has demonstrated significant activity against cell lines engineered to express common resistance mutations, including FLT3-ITD/D835Y and FLT3-ITD/F691L. aacrjournals.orgashpublications.orgresearchgate.net This suggests a role for these compounds in a later-line or refractory setting.

Other Rb-Proficient Hematological Malignancies: The CDK4-inhibiting function of the compound suggests potential utility in other blood cancers that are dependent on the CDK4/Rb pathway. Preclinical studies with the dual CDK/PIM inhibitor ETH-155008 showed high potency against cell lines derived from diffuse large B-cell lymphoma (WSU-DLCL2) and mantle cell lymphoma (JeKo-1). aacrjournals.orgresearchgate.net

Rb-Proficient Solid Tumors: While the dual-target nature is optimized for FLT3-mutant AML, the CDK4 inhibition component provides a rationale for exploring its use in solid tumors. The compound this compound has shown antiproliferative activity against the HCT-116 colon cancer cell line, which is known to be Rb-proficient. medchemexpress.com CDK4/6 inhibitors have shown preclinical efficacy in luminal ER-positive breast cancer cell lines and non-small cell lung cancer models. mdpi.comoncotarget.com

Preclinical Concepts for Patient Stratification Based on this compound Sensitivity

Based on preclinical findings, several strategies can be conceptualized for stratifying patients for potential clinical trials of this compound.

Sequential Biomarker Screening: A primary patient stratification strategy would involve a two-step biomarker screening process. First, patients, particularly those with AML, would be tested for the presence of an activating FLT3 mutation. nih.gov Second, within the FLT3-mutated cohort, tumor cells would be assessed for functional Rb protein expression to confirm potential sensitivity to the CDK4 inhibition component. mdpi.comexcli.de Patients positive for both markers would be considered optimal candidates.

Resistance-Guided Stratification: For patients with relapsed/refractory AML previously treated with a FLT3 inhibitor, a resistance-guided approach is viable. This involves sequencing the FLT3 gene to identify the specific secondary mutation that has emerged. nih.gov Patients with mutations known to be sensitive to the dual inhibitor (e.g., D835Y) could then be selected for treatment. aacrjournals.org

Pathway-Centric Stratification: Moving beyond single gene markers, a pathway-based stratification could be employed. This would involve analyzing the gene expression profile of the tumor to assess the activity of the entire FLT3 and CDK4/Rb signaling networks. For example, transcriptomic patterns showing upregulation of homeobox (HOX) genes have been associated with FLT3 mutations and could serve as a broader biomarker signature. nih.gov Similarly, assessing the expression of multiple components of the cell cycle machinery, such as cyclins and CDK inhibitors, could provide a more refined prediction of sensitivity to CDK4 inhibition. amegroups.org

Future Directions and Unanswered Research Questions

Comprehensive Investigation of Flt3/Cdk4-IN-1's Specificity for CDK4 vs. CDK6 in FLT3-ITD driven contexts

A pivotal and unresolved question is the precise role and specificity of CDK4 versus its close homolog CDK6 in the context of FLT3-Internal Tandem Duplication (ITD) positive AML. Emerging evidence suggests that the therapeutic effects of dual CDK4/6 inhibitors in this specific leukemia subtype may be driven primarily by the inhibition of CDK6, not CDK4.

Research has demonstrated that AML cells harboring FLT3-ITD mutations are critically dependent on CDK6 for proliferation, while CDK4 appears to be dispensable. nih.govoncotarget.com Studies using RNA interference to silence either kinase showed that downregulation of CDK6, but not CDK4, mimicked the anti-leukemic effects of the dual CDK4/6 inhibitor palbociclib (B1678290) on FLT3 expression. nih.gov This suggests that FLT3-ITD signaling specifically upregulates CDK6 expression, creating a dependency that is the primary target of CDK4/6 inhibitors in this setting. nih.govoncotarget.com In fact, some analyses of dual-acting compounds like AMG 925, often referred to as a FLT3/CDK4 inhibitor, propose that CDK6 is the more relevant target in FLT3-ITD AML. oncotarget.com

This raises critical questions for a CDK4-focused inhibitor like this compound:

What is the inhibitory activity of this compound against CDK6? A comprehensive kinase profiling assay is needed to determine its selectivity ratio for CDK4 versus CDK6.

Is potent CDK4 inhibition, in the absence of significant CDK6 inhibition, therapeutically effective in FLT3-ITD AML? While some studies show that CDK4 inhibition can enhance the apoptotic effects of FLT3 inhibitors, it is unclear if this is sufficient for a durable response in a CDK6-dependent background. aacrjournals.org

Could specific CDK4 inhibition provide a different, perhaps complementary, benefit? The rationale for targeting CDK4 is based on its role downstream of FLT3 and its upregulation in AML. aacrjournals.orgnih.gov Future studies must dissect whether targeting CDK4 offers advantages distinct from CDK6 inhibition, such as overcoming specific resistance mechanisms or impacting different cellular processes.

| Feature | CDK4 | CDK6 | Reference |

|---|---|---|---|

| Dependency in FLT3-ITD AML | Considered largely dispensable | Demonstrated to be essential for proliferation | nih.govoncotarget.com |

| Effect of Knockdown | No significant effect on FLT3 expression | Mimics the effect of palbociclib, reducing FLT3 expression | nih.gov |

| Role in Transformation | Not essential for transformation by FLT3-ITD | Required for FLT3-ITD to transform hematopoietic progenitors | nih.gov |

| Proposed Therapeutic Target | Targeted by dual inhibitors, but its primacy is questioned | Proposed as the primary target of CDK4/6 inhibitors in this context | oncotarget.com |

Exploration of this compound in Additional Disease Contexts Beyond AML

While AML is the primary focus for FLT3 inhibitors, the dual targets of this compound suggest potential utility in other malignancies. The dysregulation of the Cyclin D-CDK4/6-RB pathway is a hallmark of numerous cancers, making CDK4 a validated target in diseases like hormone receptor-positive (HR+) breast cancer. oup.com The future exploration of this compound should therefore extend beyond hematologic cancers.

Potential areas for investigation include:

Glioblastoma: CDK4 amplification is a common feature, and FLT3 is often expressed in glioblastoma stem cells.

Melanoma: CDK4 is frequently amplified or mutated, and FLT3 expression has been linked to melanoma progression.

Other Hematologic Malignancies: A subset of Acute Lymphoblastic Leukemia (ALL) and Chronic Myelomonocytic Leukemia (CMML) exhibit FLT3 mutations or overexpression.

A systematic screening of this compound across a diverse panel of cancer cell lines, correlated with their FLT3 and CDK4/Cyclin D expression and dependency, would be a crucial first step in identifying new therapeutic opportunities.

Development of Advanced In Vitro and Ex Vivo Modeling Systems for this compound Research

Current preclinical research on kinase inhibitors in AML predominantly relies on established 2D cell line cultures. While useful, these models fail to replicate the complex three-dimensional bone marrow tumor microenvironment (TME), which is known to confer drug resistance. ashpublications.orgnih.gov

Future research on this compound must incorporate more sophisticated modeling systems:

3D Organoids: Patient-derived AML organoids that co-culture leukemic cells with stromal components like mesenchymal stem cells (MSCs) and endothelial cells can better mimic the protective niches within the bone marrow. ashpublications.orgashpublications.org Such models have already shown that AML cells in a 3D environment are more resistant to chemotherapy compared to 2D cultures, highlighting the importance of the TME. ashpublications.orgnih.gov

Microfluidic "Marrow-on-a-Chip" Devices: These platforms can model the architectural and physiological properties of the bone marrow, including vascular flow and cell-cell interactions. nih.gov They offer a powerful tool to study drug penetration, efficacy, and the dynamic interplay between AML cells and their microenvironment under more realistic conditions.

Utilizing these advanced models will be essential for accurately predicting patient responses, understanding resistance mechanisms conferred by the TME, and optimizing combination therapies involving this compound.

Deeper Elucidation of Epigenetic and Immunomodulatory Effects of this compound

The biological effects of kinase inhibitors often extend beyond their primary targets, involving complex interactions with the epigenome and the immune system. These secondary effects are poorly understood for this compound and represent a significant knowledge gap.

Epigenetic Effects: CDK4/6 inhibitors are known to induce epigenetic changes. researchgate.net They can suppress the RB-E2F pathway, which in turn modulates the activity of DNA methyltransferase 1 (DNMT1), a key epigenetic enzyme. oup.comaacrjournals.org This suggests that this compound, through its CDK4 inhibitory function, may alter DNA methylation patterns and chromatin accessibility, influencing gene expression in ways that could either enhance its therapeutic effect or contribute to resistance. Future studies should investigate whether this compound directly remodels the epigenetic landscape of cancer cells.

Immunomodulatory Effects: FLT3 signaling is crucial for the development and function of immune cells, particularly dendritic cells (DCs). nih.govimmunosensation.de Studies on other FLT3 inhibitors have revealed distinct immunomodulatory profiles; for instance, midostaurin (B1676583) has a dose-dependent immunosuppressive effect on DCs, reducing the expression of co-stimulatory molecules and secretion of pro-inflammatory cytokines, while quizartinib (B1680412) has minimal impact. nih.govimmunosensation.deresearchgate.net The specific effect of this compound on immune cell populations is unknown. Given that CDK4/6 inhibitors can also modulate the immune system by altering the ratio of regulatory T-cells to cytotoxic T-cells, it is imperative to characterize the unique immunomodulatory signature of this dual-action compound. oup.com

Integration of Multi-Omics Data for this compound Mechanism Discovery and Resistance Profiling

To preempt and overcome therapeutic resistance, a comprehensive, systems-level understanding of the cellular response to this compound is required. Integrating multi-omics data provides a powerful, unbiased approach to map the complex molecular changes induced by the drug.

Future research should employ a multi-pronged strategy:

Transcriptomics (RNA-seq): To identify global changes in gene expression and signaling pathways modulated by the inhibitor.

Proteomics and Phosphoproteomics: To directly measure the on-target effects on FLT3 and CDK4 phosphorylation and map downstream signaling consequences.

Metabolomics: To uncover metabolic reprogramming, as shifts in metabolism (such as a reliance on glycolysis) have been identified as a key mechanism of resistance to other tyrosine kinase inhibitors. nih.govnih.govacs.org

By generating and integrating these datasets from sensitive and drug-resistant models, researchers can identify novel biomarkers of response, elucidate the complex signaling networks that lead to drug evasion, and rationally design combination therapies to overcome resistance to this compound. aacrjournals.org

Q & A

Q. What are the primary biochemical mechanisms by which FLT3/CDK4-IN-1 exerts its inhibitory effects?

this compound is a dual inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). Its potency is characterized by IC50 values of 11 nM and 7 nM for FLT3 and CDK4, respectively. Methodologically, kinase inhibition is validated via in vitro enzymatic assays using recombinant proteins, with ATP-competitive binding confirmed through structural analysis (e.g., X-ray crystallography or molecular docking). Selectivity is assessed by screening against a panel of 50+ kinases to rule off-target effects .

Q. How can researchers design experiments to assess this compound’s efficacy in leukemia models?

Standard protocols involve:

- Cell-based assays : Measure antiproliferative effects in FLT3-ITD-mutated AML cell lines (e.g., MV4-11) using MTT or flow cytometry for apoptosis/cycle arrest.

- In vivo xenografts : Administer this compound orally in murine models engrafted with FLT3-mutant AML cells, monitoring tumor volume and survival. Include control cohorts treated with single-target inhibitors (e.g., Flavopiridol for CDK4) to isolate dual inhibition benefits .

Q. What are the critical parameters for validating this compound target engagement in cellular assays?

- Phosphorylation status : Use Western blotting to quantify inhibition of FLT3 autophosphorylation (Tyr589/591) and CDK4 downstream targets (e.g., Rb phosphorylation at Ser780).

- Dose-response curves : Establish IC50 values across multiple cell lines to account for mutation heterogeneity (e.g., FLT3-ITD vs. kinase domain mutations) .

Advanced Research Questions

Q. How do this compound’s effects vary between FLT3-ITD and kinase domain mutations in AML?

FLT3-ITD mutations confer constitutive activation, making them highly sensitive to this compound. In contrast, kinase domain mutations (e.g., D835Y) may reduce binding affinity. To assess this:

- Mutant-specific assays : Engineer isogenic cell lines expressing distinct FLT3 mutations and compare inhibitor sensitivity.

- Clinical correlation : Retrospectively analyze patient-derived samples for mutation type and treatment response, using multivariate models to control for covariates like allelic ratio .

Q. What experimental strategies can address conflicting data on this compound’s role in apoptosis vs. cell cycle arrest?

Contradictions arise from model-specific contexts (e.g., cell type, mutation load). Resolve by:

Q. How can researchers optimize this compound combination therapies to overcome resistance?

Resistance mechanisms include compensatory kinase activation (e.g., AXL) or metabolic adaptations. Strategies:

- Synergy screens : Test this compound with venetoclax (BCL-2 inhibitor) or azacitidine (hypomethylating agent) using Chou-Talalay analysis.

- Pharmacodynamic biomarkers : Monitor CXCR4/CXCL12 axis modulation, as FLT3-ITD upregulates CXCR4-mediated survival pathways .

Q. What methodologies are recommended for analyzing this compound’s impact on clonal evolution in AML?

- Longitudinal sequencing : Perform whole-exome sequencing on serial patient samples pre/post-treatment to track clonal dynamics.

- CFU assays : Assess progenitor cell self-renewal capacity in methylcellulose cultures with inhibitor exposure .

Methodological Frameworks

How to structure a PICOT-based research question for this compound clinical translation?

- Population : Adults with relapsed/refractory FLT3-ITD AML.

- Intervention : this compound + standard chemotherapy.

- Comparison : Chemotherapy alone.

- Outcome : Complete remission rate at 6 months.

- Time : 12-month follow-up for relapse-free survival. This framework ensures alignment with clinical trial design principles .

Q. What FINER criteria apply when evaluating this compound study feasibility?

- Feasible : Access to FLT3-mutant PDX models and pharmacokinetic profiling tools.